molecular formula C23H23FN2O3 B2517907 N-(4-fluorobenzyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-37-5

N-(4-fluorobenzyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2517907
CAS No.: 946333-37-5
M. Wt: 394.446
InChI Key: ZCSGYOOZHPHJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O3 and its molecular weight is 394.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been explored for their antiallergic properties, highlighting the significance of fluoro-substituted benzyl moieties in enhancing biological activity. For instance, a study by Menciu et al. (1999) synthesized a series of compounds to identify novel antiallergic agents, finding specific amides significantly more potent than established antihistamines in histamine release assays. This research underscores the potential for fluoro-substituted compounds in developing new antiallergic medications (Menciu et al., 1999).

Bioorganic Chemistry and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including compounds with fluoro-substituted benzyl groups, have provided insights into ligand-protein interactions, as well as the compounds' potential applications in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) explored the vibrational spectra, electronic properties, and ligand-binding affinities of these compounds, indicating their utility in both therapeutic contexts and renewable energy applications (Mary et al., 2020).

Pharmacological Evaluation and Analgesic Activity

Further research into (indol-3-yl)alkylamides, including those with 4-fluorobenzyl moieties, has shown promising analgesic properties. Fouchard et al. (2001) synthesized and evaluated a series of compounds for their analgesic activity, finding some to be as potent as reference drugs like flupirtine and ibuprofen. This suggests potential applications in pain management (Fouchard et al., 2001).

Neuroinflammation and PET Imaging

In neuroscientific research, radiotracers with a [18F]fluorobenzene ring, related structurally to the compound , have been developed for PET imaging of translocator protein (TSPO) in ischemic brain. Fujinaga et al. (2018) developed novel radiotracers that showed high binding affinities for TSPO, indicating their utility in visualizing neuroinflammation models, which could be crucial for diagnosing and studying neurological diseases (Fujinaga et al., 2018).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c1-16-5-3-4-6-19(16)15-29-22-13-26(17(2)11-21(22)27)14-23(28)25-12-18-7-9-20(24)10-8-18/h3-11,13H,12,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSGYOOZHPHJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.